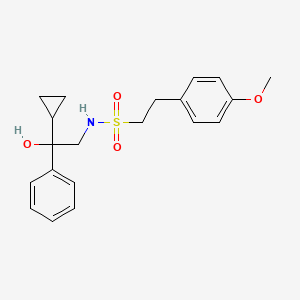

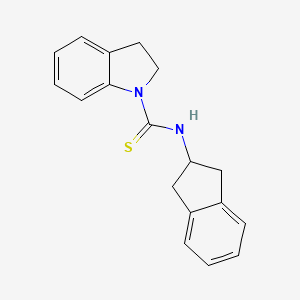

N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has various biologically vital properties . The indenyl component is a part of the indole structure .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole and its derivatives .Molecular Structure Analysis

The molecular structure of indole consists of a benzene ring fused to a pyrrole ring . The 3D structure of indole can be viewed using specific software .Physical And Chemical Properties Analysis

Indole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of “N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide” would depend on its specific structure.Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Synthesis: Researchers successfully synthesized derivatives of this compound using grinding, stirring, and ultrasound irradiation methods . Ultrasound irradiation proved particularly efficient in terms of both time and synthetic performance.

Alzheimer’s Disease Treatment

The compound’s structure suggests potential pharmacological activity. Notably, 2,3-dihydro-1H-inden-1-ones have been investigated for their role in treating Alzheimer’s disease (AD). Specifically:

- Dual PDE4/AChE Inhibition : Researchers designed and synthesized novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors targeting both phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE). These inhibitors aim to improve cognitive and memory function in AD patients .

Other Pharmacological Properties

While not directly related to the compound , it’s worth noting that compounds containing a 2,3-dihydro-1H-inden-1-one structure have shown various pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s properties . Additionally, halogenated derivatives (e.g., fluorinated compounds) exhibit diverse medicinal properties .

Mécanisme D'action

Target of Action

N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide, also known as N-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydro-1H-indole-1-carbothioamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.

Biochemical Pathways

Indole derivatives have been shown to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to inhibit HIV-1 reverse transcriptase , suggesting that they may interfere with the replication of the HIV virus.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide can be influenced by various environmental factors. For instance, the compound is a weak base and can react with acids to form salts . This property could potentially affect its stability and action in different physiological environments.

Orientations Futures

Propriétés

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydroindole-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c21-18(20-10-9-13-5-3-4-8-17(13)20)19-16-11-14-6-1-2-7-15(14)12-16/h1-8,16H,9-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBESASZRZYBLBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=S)NC3CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)